N-(2-ethoxybenzyl)cyclopropanamine
Overview
Description
“N-(2-ethoxybenzyl)cyclopropanamine” is a compound that contains a cyclopropane ring, an ethoxybenzyl group, and an amine group . The presence of these functional groups suggests that it could participate in a variety of chemical reactions.
Molecular Structure Analysis
The molecule contains a total of 32 bonds, including 15 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 ether (aromatic) .Scientific Research Applications
Metabolic Profile and Structural Characterization
- N-Benzylphenethylamines, including compounds similar to N-(2-ethoxybenzyl)cyclopropanamine, have been studied for their metabolic profiles. A study on 25CN-NBOMe, a structurally related compound, detailed its metabolic pathways in rats, human liver microsomes, and C. elegans, highlighting pathways like O-demethylation, hydroxylation, and subsequent glucuronidation or sulfation (Šuláková et al., 2021).
- The receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of phenethylamines have been characterized, showing their affinity for serotonergic, adrenergic, dopaminergic, and histaminergic receptors and transporters. These findings help understand the pharmacological properties of these compounds, although they are structurally different from this compound (Rickli et al., 2015).
Synthetic Routes and Chemical Analysis
Synthesis and Chemical Properties
- A chemoenzymatic route to synthesize (S)-1-Cyclopropyl-2-methoxyethanamine, a component structurally related to this compound, was described, highlighting the steps and enzymes involved. This detailed pathway provides insight into the synthetic strategies for similar compounds (Parker et al., 2012).
- The Kulinkovich reaction was utilized in the synthesis of constrained neurotransmitter analogues, including phenylcyclopropylamines, which are structurally similar to this compound. This method provides insights into the cyclopropanation reactions essential for the synthesis of such compounds (Faler & Joullié, 2007).
Pharmacological Potential and Mechanistic Insights
Pharmacological Applications and Mechanistic Understanding
- A patent disclosed the use of cyclopropanamine compounds, which are structurally related to this compound, as inhibitors of lysine-specific demethylase-1 (LSD1), a target for various CNS disorders. This application hints at the therapeutic potential of compounds within this chemical class (Blass, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]cyclopropanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-14-12-6-4-3-5-10(12)9-13-11-7-8-11/h3-6,11,13H,2,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTPYLLUHPDSBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405980 | |
Record name | N-(2-ethoxybenzyl)cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
889949-29-5 | |
Record name | N-(2-ethoxybenzyl)cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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